2-Chloro-N-pyrimidin-2-yl-acetamide
Overview
Description
2-Chloro-N-pyrimidin-2-yl-acetamide is a chemical compound with the molecular formula C6H6ClN3O. It is characterized by the presence of a chloro group attached to the acetamide moiety, which is further linked to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-pyrimidin-2-yl-acetamide typically involves the reaction of pyrimidine-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-pyrimidin-2-yl-acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidinyl acetamides.
Oxidation: Formation of pyrimidinyl acetamide oxides.
Reduction: Formation of pyrimidinyl ethylamines.
Hydrolysis: Formation of pyrimidinyl acetic acid and amines.
Scientific Research Applications
2-Chloro-N-pyrimidin-2-yl-acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-pyrimidin-2-yl-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The pyrimidine ring can also engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Similar in structure but lacks the acetamide group.
2-Amino-N-pyrimidin-2-yl-acetamide: Similar but with an amino group instead of a chloro group.
N-(2-Pyrimidinyl)acetamide: Similar but without the chloro group.
Uniqueness
2-Chloro-N-pyrimidin-2-yl-acetamide is unique due to the presence of both the chloro and acetamide groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-pyrimidin-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-5(11)10-6-8-2-1-3-9-6/h1-3H,4H2,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKOSWFVNOWHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350434 | |
Record name | 2-Chloro-N-pyrimidin-2-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52687-97-5 | |
Record name | 2-Chloro-N-pyrimidin-2-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(pyrimidin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-N-(pyrimidin-2-yl)acetamide in heterocyclic chemistry?
A1: 2-Chloro-N-(pyrimidin-2-yl)acetamide serves as a vital building block in synthesizing various heterocyclic compounds with potential biological activities [, ]. Its reactivity stems from the presence of the chlorine atom, making it susceptible to nucleophilic substitution reactions, and enabling the incorporation of the pyrimidine moiety into larger structures.
Q2: Can you illustrate the use of 2-chloro-N-(pyrimidin-2-yl)acetamide in heterocycle synthesis with an example from the research?
A2: Certainly! In both papers, 2-chloro-N-(pyrimidin-2-yl)acetamide acts as a key intermediate. For instance, in [], it is synthesized from 2-aminopyrimidine and 2-chloroacetyl chloride. Further reaction with hydrazine hydrate leads to the formation of 2-hydrazinyl-N-(pyrimidin-2-yl)acetamide. This compound is then utilized to build a pyrazole ring via reaction with acetylacetone, ultimately leading to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyrimidin-2-yl)acetamide. This showcases the compound's role in constructing valuable heterocyclic scaffolds.
Q3: What spectroscopic techniques were used to confirm the structure of 2-chloro-N-(pyrimidin-2-yl)acetamide and its derivatives?
A3: Both studies employed Fourier-transform infrared spectroscopy (FTIR), and proton nuclear magnetic resonance (1H-NMR) spectroscopy to confirm the structures of 2-chloro-N-(pyrimidin-2-yl)acetamide and the various heterocyclic compounds derived from it [, ]. Additionally, [] also utilized carbon-13 nuclear magnetic resonance (C13 NMR) spectroscopy for structural elucidation. These techniques provide complementary information about the functional groups and connectivity within the molecules, confirming successful synthesis.
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